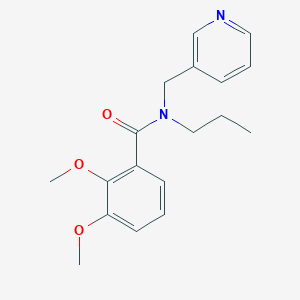amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
N-(4-{[[2-(allyloxy)benzyl](ethyl)amino]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[[2-(allyloxy)benzyl](ethyl)amino]methyl}phenyl)acetamide, commonly known as ABEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABEA is a synthetic compound that belongs to the class of organic compounds known as benzylamines.
作用机制
The mechanism of action of ABEA is not fully understood, but it is believed to involve the modulation of various signaling pathways. ABEA has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. ABEA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, ABEA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
ABEA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. ABEA has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
实验室实验的优点和局限性
ABEA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. ABEA is also stable and can be stored for long periods without degradation. However, ABEA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on ABEA. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by ABEA. Another direction is to explore its potential therapeutic applications for other diseases, such as diabetes and cardiovascular disease. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, ABEA is a synthetic compound that has shown promising therapeutic potential in various research applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
合成方法
The synthesis of ABEA involves a multi-step process that begins with the reaction of 2-allyloxybenzaldehyde with ethylamine to form 2-allyloxy-N-(ethyl)benzamide. This intermediate is then reacted with paraformaldehyde and benzylamine to form the final product, ABEA. The synthesis of ABEA has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学研究应用
ABEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. ABEA has been tested in various in vitro and in vivo models, including animal models of Parkinson's disease, Alzheimer's disease, and cancer. ABEA has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and inhibit cancer cell growth.
属性
IUPAC Name |
N-[4-[[ethyl-[(2-prop-2-enoxyphenyl)methyl]amino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-14-25-21-9-7-6-8-19(21)16-23(5-2)15-18-10-12-20(13-11-18)22-17(3)24/h4,6-13H,1,5,14-16H2,2-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUVBSQQUDTUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)NC(=O)C)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-isopropyl-3-[methyl(methylsulfonyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5904250.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)
![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)

![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)

![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)